molecular formula C9H10N4O2 B2923628 Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-24-1

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2923628
CAS No.: 2270905-24-1
M. Wt: 206.205
InChI Key: HTOBGHOLSURBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine. The reaction conditions often require heating and the use of solvents to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can inhibit the growth of various microorganisms and modulate inflammatory responses in biological systems.

Medicine: In medicinal research, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity contribute to its widespread use in various applications.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar heterocyclic structure but differs in the arrangement of its atoms[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • 1,3,4-Thiadiazoles: These compounds also contain nitrogen atoms in their ring structure and exhibit similar biological activities.

  • Pyrimidines: A broader class of compounds that includes Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, known for their diverse pharmacological effects.

Uniqueness: this compound is unique in its specific substitution pattern and the presence of the carboxylate group, which influences its reactivity and biological activity.

Properties

IUPAC Name

methyl 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOBGHOLSURBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.